molecular formula C18H24N4O B14280931 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline CAS No. 126335-32-8

4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline

Cat. No.: B14280931
CAS No.: 126335-32-8
M. Wt: 312.4 g/mol
InChI Key: NIBOWBXMPWGUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in textile and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline typically involves the diazotization of 4-amino-3-ethoxyaniline followed by coupling with N,N-diethylaniline. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline
  • 3-[(4-Amino-3-ethoxyphenyl)azo]benzenesulfonic acid sodium salt

Uniqueness

4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline is unique due to its specific ethoxy and diethylamine substituents, which impart distinct chemical and physical properties. These substituents influence the compound’s solubility, reactivity, and color properties, making it particularly valuable in specific industrial applications .

Properties

CAS No.

126335-32-8

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]-2-ethoxyaniline

InChI

InChI=1S/C18H24N4O/c1-4-22(5-2)16-10-7-14(8-11-16)20-21-15-9-12-17(19)18(13-15)23-6-3/h7-13H,4-6,19H2,1-3H3

InChI Key

NIBOWBXMPWGUGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.